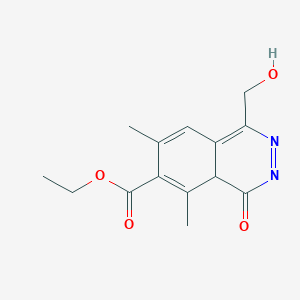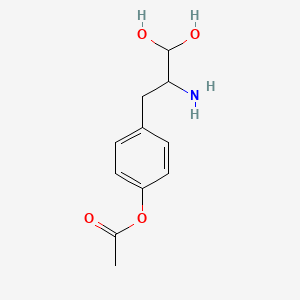
Hydroxy Tyrosol-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxytyrosol acetate is a natural polyphenolic compound found in olive oil. It is a derivative of hydroxytyrosol, which is known for its potent antioxidant properties. Hydroxytyrosol acetate has gained attention due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxytyrosol acetate can be synthesized through the lipase-catalyzed acylation of hydroxytyrosol. In this method, hydroxytyrosol is dissolved in ethyl acetate, and the reaction is initiated by adding immobilized Candida antarctica lipase B (Novozym 435). The reaction is carried out in a double-jacket batch reactor .
Industrial Production Methods
Industrial production of hydroxytyrosol acetate involves the extraction of hydroxytyrosol from olive leaves, followed by its acylation. Olive leaves are dried, mechanically pretreated, and subjected to solid-liquid extraction using water-ethanol mixtures. The extracted oleuropein is hydrolyzed with hydrochloric acid, and the hydrolysate is extracted with ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxytyrosol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents such as ascorbic acid.
Substitution: Substitution reactions often involve the use of ethyl acetate as a solvent and lipase as a catalyst.
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic alcohol .
Applications De Recherche Scientifique
Hydroxytyrosol acetate has a wide range of scientific research applications:
Mécanisme D'action
Hydroxytyrosol acetate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a free radical scavenger and metal chelator, primarily due to the presence of the o-dihydroxyphenyl moiety.
Anti-inflammatory Effects: It regulates the vascular endothelial inflammatory response through the TNFRSF1A/SIRT6/PKM2-mediated signaling pathway.
Cardiovascular Protection: Hydroxytyrosol acetate inhibits platelet aggregation and protects low-density lipoproteins, reducing the risk of cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Hydroxytyrosol acetate is compared with other similar compounds, such as:
Oleocanthal and Oleacein: These compounds, also found in olive oil, exhibit anti-tumor and anti-inflammatory properties.
Hydroxytyrosyl Esters and Alkyl Ethers: These derivatives show similar or enhanced effectiveness compared to hydroxytyrosol.
Hydroxytyrosol acetate stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
[4-(2-amino-3,3-dihydroxypropyl)phenyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3 |
Clé InChI |
PDUBEYYOJRNXKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14798534.png)
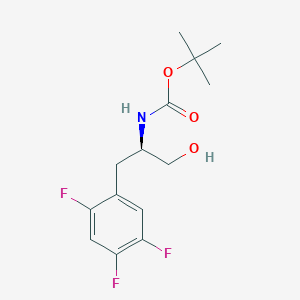
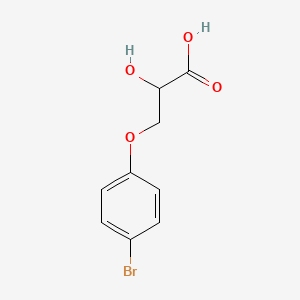
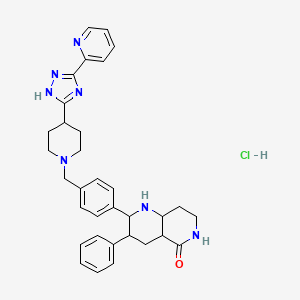
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
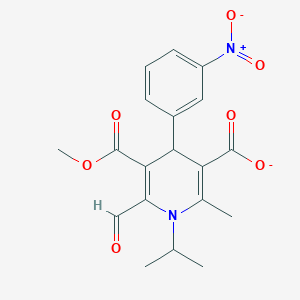

![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
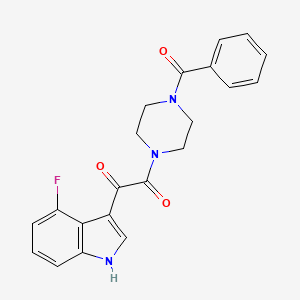
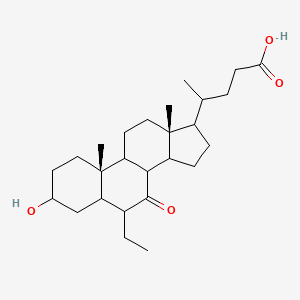
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
